
N-chloro-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-chloro-N-methylformamide is an organic compound that belongs to the class of amides. It is a derivative of formamide where one hydrogen atom is replaced by a chlorine atom and another by a methyl group. This compound is known for its reactivity and is used in various chemical processes and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-chloro-N-methylformamide can be synthesized through several methods. One common method involves the reaction of N-methylformamide with chlorine gas under controlled conditions. The reaction typically takes place at low temperatures to prevent the decomposition of the product.
Another method involves the use of N-methylformamide and a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-chloro-N-methylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylformamide and other by-products.
Reduction: Reduction reactions can convert it back to N-methylformamide.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-methylformamide, while substitution reactions can produce a wide range of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
N-chloro-N-methylformamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a reagent in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-chloro-N-methylformamide involves its reactivity with various biological and chemical targets. The chlorine atom makes it a good electrophile, allowing it to react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
N-methylformamide: A closely related compound where the chlorine atom is replaced by a hydrogen atom.
N,N-dimethylformamide: Another related compound with two methyl groups instead of one.
Formamide: The simplest formamide with no substituents on the nitrogen atom.
Uniqueness
N-chloro-N-methylformamide is unique due to the presence of the chlorine atom, which significantly alters its reactivity compared to its analogs. This makes it a valuable compound in synthetic chemistry and research applications where specific reactivity is required.
Propiedades
Número CAS |
27876-28-4 |
|---|---|
Fórmula molecular |
C2H4ClNO |
Peso molecular |
93.51 g/mol |
Nombre IUPAC |
N-chloro-N-methylformamide |
InChI |
InChI=1S/C2H4ClNO/c1-4(3)2-5/h2H,1H3 |
Clave InChI |
TUIAQSKEFHFDRQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


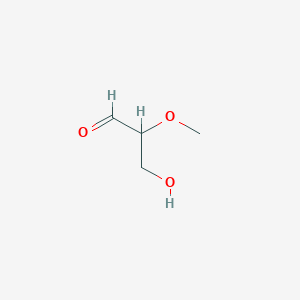

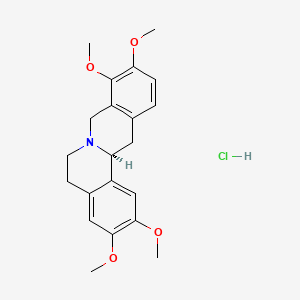

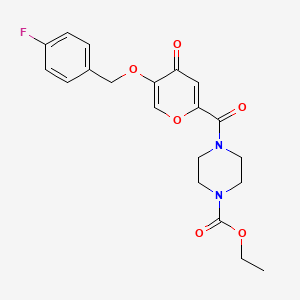
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B14133986.png)
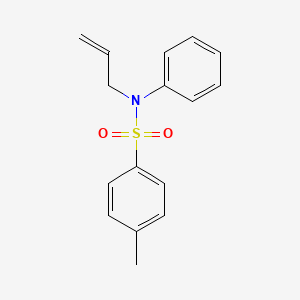
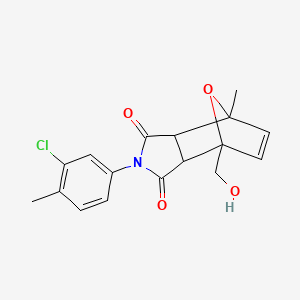
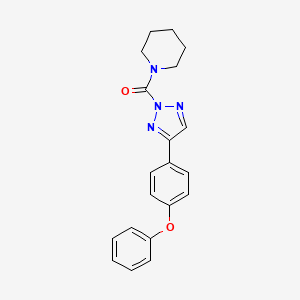

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
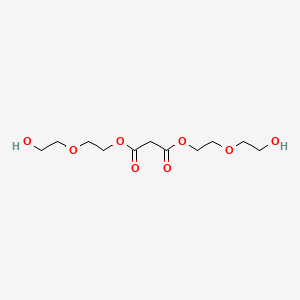
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
